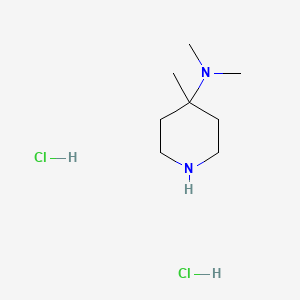
4-Cyclobutylaniline
概要
説明
4-Cyclobutylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclobutyl group attached to the para position of an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
4-Cyclobutylaniline can be synthesized through several methods. One common approach involves the [4+2] annulation reaction of cyclobutylanilines with alkynes, catalyzed by self-doped titanium dioxide under visible light . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
In industrial settings, this compound is typically produced through a similar annulation process, utilizing photocatalysis to achieve high yields. The use of visible light and self-doped titanium dioxide as a catalyst makes this method both cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
4-Cyclobutylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclobutyl-substituted anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclobutyl-substituted anilines.
Substitution: Nitro, halo, and other substituted derivatives.
科学的研究の応用
4-Cyclobutylaniline has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Cyclobutylaniline in chemical reactions often involves the formation of reactive intermediates through single-electron transfer processes. For instance, in photoredox catalysis, the compound undergoes a single-electron transfer in the presence of an excited photocatalyst and visible light. This leads to the formation of reactive intermediates that participate in subsequent chemical transformations.
類似化合物との比較
Similar Compounds
4-Cyclobutylbenzenamine: Similar in structure but differs in the position of the cyclobutyl group.
Cyclobutylaniline: Lacks the para-substitution on the aniline ring.
Uniqueness
4-Cyclobutylaniline is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other cyclobutyl-substituted anilines. Its ability to undergo efficient photoredox catalysis under mild conditions makes it particularly valuable in synthetic chemistry .
特性
IUPAC Name |
4-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVTMCLQCBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-69-8 | |
| Record name | 4-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)




![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)

![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)

